BRD-6929

Description

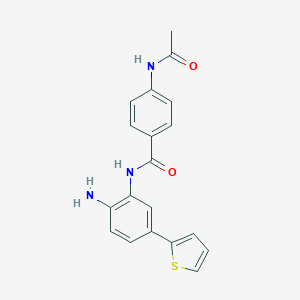

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-12(23)21-15-7-4-13(5-8-15)19(24)22-17-11-14(6-9-16(17)20)18-3-2-10-25-18/h2-11H,20H2,1H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZSPJVXTTUFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BRD-6929 Mechanism of Action in Neuronal Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-6929, also known as Cpd-60, is a potent and selective, brain-penetrant inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2.[1] These enzymes play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins, leading to chromatin condensation and transcriptional repression. In the context of neuronal cells, the activity of HDAC1 and HDAC2 is intricately linked to processes vital for neuronal health, plasticity, and memory formation. Dysregulation of HDAC activity has been implicated in various neurological and psychiatric disorders, making selective inhibitors like this compound a subject of intense research for their therapeutic potential.

This technical guide provides a comprehensive overview of the mechanism of action of this compound in neuronal cells, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Core Mechanism of Action: HDAC1/2 Inhibition and Chromatin Remodeling

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HDAC1 and HDAC2. By binding to the active site of these enzymes, this compound prevents the deacetylation of lysine residues on histone tails. This leads to a state of histone hyperacetylation, which neutralizes the positive charge of histones and weakens their interaction with the negatively charged DNA backbone. The resulting relaxed chromatin structure, or euchromatin, allows for greater accessibility of transcription factors and the transcriptional machinery to gene promoter and enhancer regions, ultimately leading to the activation of gene expression.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound [1]

| Target | IC50 | Ki |

| HDAC1 | 1 nM | <0.2 nM |

| HDAC2 | 8 nM | 1.5 nM |

| HDAC3 | 458 nM | 270 nM |

| HDAC4-9 | >30 µM | - |

Table 2: Effect of this compound on Histone Acetylation in Neuronal Cells [1]

| Cell Type | Treatment | Histone Mark | Effect | EC50 |

| Primary Neuronal Cultures | 1-10 µM for 6 hours | H2B acetylation | Significant Increase | - |

| Cultured Neurons | 1-20 µM for 24 hours | H4K12 acetylation | Dose-dependent increase | 7.2 µM |

| Mouse Brain (Cortex, Ventral Striatum, Hippocampus) | 45 mg/kg for 10 days (i.p.) | H2B, H3K9, H4K12 acetylation | Significant Increase | - |

Key Signaling Pathways Modulated by this compound in Neuronal Cells

Inhibition of HDAC1 and HDAC2 by this compound in neuronal cells is proposed to impact several critical signaling pathways that govern neuronal function and survival. The primary downstream effects are mediated through the transcriptional regulation of key genes.

The CREB:CBP/p300 Signaling Pathway

A central pathway implicated in the effects of HDAC inhibitors on neuronal plasticity and memory is the CREB (cAMP response element-binding protein) and its co-activators CBP (CREB-binding protein) and p300 . CREB is a transcription factor that, upon phosphorylation (pCREB), binds to cAMP response elements (CREs) in the promoter regions of target genes. CBP and p300 are histone acetyltransferases (HATs) that are recruited by pCREB to acetylate histones, leading to gene transcription.

HDAC1 has been shown to form a complex with and mediate the dephosphorylation of CREB. By inhibiting HDAC1, this compound is hypothesized to prevent CREB dephosphorylation, thereby increasing the levels of active pCREB. This, in turn, enhances the recruitment of CBP/p300 and promotes the transcription of CREB target genes.

The Brain-Derived Neurotrophic Factor (BDNF) Pathway

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. The expression of the Bdnf gene is, in part, regulated by the activity of the CREB transcription factor. Therefore, by promoting CREB activity, this compound is expected to lead to an upregulation of BDNF expression. Increased BDNF would then activate its receptor, TrkB, initiating downstream signaling cascades (e.g., PI3K/Akt, MAPK/ERK) that further support neuronal health and function.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the mechanism of action of this compound in neuronal cells.

Protocol 1: Western Blot Analysis of Histone Acetylation in Primary Neuronal Cultures

Objective: To quantify the levels of specific histone acetylation marks in response to this compound treatment.

Materials:

-

Primary neuronal cell culture

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate primary neurons at an appropriate density. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts for each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the levels of total histones.

Protocol 2: Chromatin Immunoprecipitation (ChIP) Assay for Histone Acetylation at Gene Promoters

Objective: To determine the enrichment of specific histone acetylation marks at the promoter regions of target genes (e.g., Bdnf) following this compound treatment.

Materials:

-

Neuronal cell line or primary neurons

-

This compound

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

ChIP lysis buffer

-

Sonication equipment

-

Antibodies for ChIP (e.g., anti-acetyl-Histone H3, IgG control)

-

Protein A/G magnetic beads

-

ChIP wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target gene promoters and control regions

-

qPCR master mix and instrument

Procedure:

-

Cell Treatment and Cross-linking: Treat neuronal cells with this compound or vehicle. Cross-link proteins to DNA with formaldehyde. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin with the specific antibody or an IgG control overnight at 4°C.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washes and Elution: Wash the beads with a series of wash buffers to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of interest and negative control regions.

-

Analysis: Calculate the enrichment of the histone mark at the target promoter as a percentage of the input DNA, and normalize to the IgG control.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To measure the mRNA expression levels of target genes (e.g., Bdnf, c-Fos) in response to this compound treatment.

Materials:

-

Neuronal cells

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for target and housekeeping genes

-

SYBR Green or TaqMan master mix

-

qRT-PCR instrument

Procedure:

-

Cell Treatment: Treat neuronal cells with this compound or vehicle for the desired time.

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using primers for the target genes and one or more stable housekeeping genes (e.g., Gapdh, Actb).

-

Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to vehicle-treated cells.

Visualization of Experimental Workflow

Conclusion

This compound is a highly selective and potent inhibitor of HDAC1 and HDAC2 that demonstrates significant activity in neuronal cells. Its primary mechanism of action involves the induction of histone hyperacetylation, leading to a more open chromatin state and the activation of gene expression. The downstream effects in neurons are likely mediated through the modulation of key signaling pathways, most notably the CREB:CBP/p300 and BDNF pathways, which are fundamental for neuronal plasticity, learning, and memory. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound for a range of neurological disorders. Future studies should focus on elucidating the complete gene expression profile regulated by this compound in different neuronal subtypes and further confirming its impact on the CREB-BDNF axis in various models of neurological disease.

References

BRD-6929: A Potent and Selective HDAC1/2 Inhibitor for Epigenetic Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-6929 is a novel small molecule that functions as a potent and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1][2] These enzymes play a critical role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC1 and HDAC2, this compound promotes histone hyperacetylation, resulting in a more open chromatin state and the modulation of gene expression. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound, serving as a valuable resource for researchers in the fields of epigenetics, drug discovery, and neuroscience.

Introduction to this compound and Epigenetic Regulation

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. One of the key mechanisms of epigenetic regulation is the post-translational modification of histone proteins. The acetylation of lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), is generally associated with a relaxed chromatin structure (euchromatin) and transcriptional activation. Conversely, the removal of these acetyl groups by histone deacetylases (HDACs) leads to a more condensed chromatin structure (heterochromatin) and transcriptional repression.[3]

HDACs are a family of enzymes that are often dysregulated in various diseases, including cancer and neurological disorders.[4][5] This has made them attractive targets for therapeutic intervention. This compound has emerged as a highly selective inhibitor of HDAC1 and HDAC2, two key members of the Class I HDAC family.[1][6] Its brain-penetrant nature and specific activity profile make it a valuable tool for studying the roles of HDAC1 and HDAC2 in both normal physiology and disease states, particularly in the context of the central nervous system.[1][2]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of HDAC1 and HDAC2.[1][7][8] By binding to the active site of these enzymes, this compound prevents the deacetylation of their histone and non-histone protein substrates. This leads to an accumulation of acetylated histones, particularly at gene promoter regions.[9] The increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interactions between histones and DNA. This results in a more open and accessible chromatin conformation, facilitating the binding of transcription factors and promoting gene expression.[10]

The signaling pathway initiated by this compound can be visualized as follows:

Caption: Mechanism of action of this compound.

Quantitative Data

The inhibitory activity and pharmacokinetic properties of this compound have been characterized in various studies. A summary of the key quantitative data is presented below for easy comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Ki (nM) | Selectivity vs HDAC3 |

| HDAC1 | 1 | 0.2 | ~458-fold |

| HDAC2 | 8 | 1.5 | ~57-fold |

| HDAC3 | 458 | 270 | - |

| HDAC4-9 | >30,000 | N/A | >65-fold |

Data sourced from MedchemExpress and Immune System Research.[1][2]

Table 2: In Vivo Pharmacokinetics of this compound in Mice (45 mg/kg, single intraperitoneal injection)

| Compartment | Cmax (µM) | T1/2 (hours) | AUC (µM/L*hr) |

| Plasma | 17.7 | 7.2 | 25.6 |

| Brain | 0.83 | 6.4 | 3.9 |

Data sourced from MedchemExpress.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the function of this compound.

In Vitro HDAC Inhibition Assay

This protocol outlines the steps to determine the IC50 of this compound against recombinant human HDAC enzymes.

Workflow:

Caption: Workflow for in vitro HDAC inhibition assay.

Methodology:

-

Reagent Preparation:

-

Prepare a series of dilutions of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 137 mM NaCl, 2.7 mM KCl, 0.05% Tween-20, and 5 µg/mL BSA).

-

Dilute the recombinant human HDAC enzyme and the fluorogenic substrate in assay buffer to their final working concentrations.

-

-

Reaction Setup:

-

In a 96-well black plate, add the diluted this compound, HDAC enzyme, and substrate. The final reaction volume is typically 50 µL.

-

Include wells for vehicle control (no inhibitor) and blank (no enzyme).

-

-

Enzymatic Reaction:

-

Incubate the plate at 37°C for a specified time (e.g., 180 minutes for HDAC1-3) to allow for the deacetylation reaction to proceed.[1]

-

-

Development:

-

Add 50 µL of developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorophore.

-

Incubate the plate at room temperature for 20 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 390 nm excitation and 460 nm emission).

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Western Blot Analysis of Histone Acetylation in Mouse Brain

This protocol describes the detection of changes in histone acetylation in the brains of mice treated with this compound.

Workflow:

Caption: Workflow for Western blot analysis of histone acetylation.

Methodology:

-

Animal Treatment and Tissue Collection:

-

Histone Extraction:

-

Homogenize the brain tissue in a suitable lysis buffer.

-

Isolate nuclei by centrifugation.

-

Extract histone proteins from the nuclear pellet using an acid extraction method.

-

-

Protein Quantification:

-

Determine the protein concentration of the histone extracts using a standard protein assay (e.g., Bradford or BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the histone proteins on a high-percentage polyacrylamide gel (e.g., 15% or 4-20% gradient gel) to resolve the low molecular weight histones.

-

Transfer the separated proteins to a nitrocellulose membrane with a small pore size (e.g., 0.2 µm) to ensure efficient capture of the small histone proteins.[4]

-

Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-tetra-acetyl-Histone H2B, anti-acetyl-H3K9, anti-acetyl-H4K12) overnight at 4°C.[1]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., total histone H3 or Ponceau S staining).

-

Forced Swim Test (FST) in Mice

The FST is a behavioral test used to assess depressive-like behavior and the potential antidepressant effects of compounds like this compound.

Methodology:

-

Apparatus:

-

Use a transparent cylindrical container (e.g., 20 cm in diameter, 30 cm in height) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[11]

-

-

Procedure:

-

Behavioral Scoring:

-

Measure the duration of immobility, defined as the time the mouse spends floating with only minor movements necessary to keep its head above water.

-

An increase in mobility (or a decrease in immobility) is interpreted as an antidepressant-like effect.

-

Data Analysis:

-

Compare the immobility times between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Conclusion

This compound is a valuable chemical probe for investigating the epigenetic functions of HDAC1 and HDAC2. Its high potency, selectivity, and brain bioavailability make it particularly useful for studies in neuroscience and for exploring the therapeutic potential of HDAC1/2 inhibition in various disease models. The experimental protocols detailed in this guide provide a foundation for researchers to further explore the biological effects and therapeutic applications of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 5. google.com [google.com]

- 6. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. resources.bio-techne.com [resources.bio-techne.com]

- 9. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. animal.research.wvu.edu [animal.research.wvu.edu]

- 11. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

BRD-6929: A Technical Guide to a Selective HDAC1/HDAC2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BRD-6929 is a potent and selective, brain-penetrant small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. Its selectivity for these two isoforms over other HDACs, particularly HDAC3, makes it a valuable tool for dissecting the specific biological roles of HDAC1 and HDAC2. This document provides a comprehensive overview of the biochemical, cellular, and in vivo properties of this compound, along with detailed experimental protocols for its characterization. The data presented herein is intended to support further research and drug development efforts centered on the selective inhibition of HDAC1 and HDAC2 for various therapeutic applications, including neurological disorders and oncology.

Introduction to HDACs and Selective Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2][3] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] The 18 known human HDACs are grouped into four classes based on their homology.[4] Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are of particular interest as therapeutic targets in cancer and other diseases.[1][5]

While pan-HDAC inhibitors have shown clinical efficacy, they are often associated with significant side effects due to the broad inhibition of multiple HDAC isoforms.[3] This has driven the development of isoform-selective inhibitors to achieve more targeted therapeutic effects with an improved safety profile.[3] HDAC1 and HDAC2 are highly homologous and often exist together in co-repressor complexes. Their selective inhibition is a promising strategy for various therapeutic areas, including mood-related behavioral disorders and B-cell acute lymphoblastic leukemia (B-ALL).[1][5][6] this compound, also known as Merck60 or Cmpd60, has emerged as a key chemical probe for studying the specific functions of HDAC1 and HDAC2.[5][7]

Biochemical and Biophysical Properties of this compound

This compound is a benzamide-based compound that demonstrates high affinity and potent inhibitory activity against HDAC1 and HDAC2.[6][7] Its selectivity is attributed to the presence of a thiophene group, which occupies a "foot-pocket" in the catalytic tunnel of HDAC1 and HDAC2 that is not present in other isoforms like HDAC3.[8]

In Vitro Inhibitory Activity

This compound exhibits single-digit nanomolar potency against HDAC1 and HDAC2, with significant selectivity over other Class I and Class II HDACs.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Reference |

| HDAC1 | 1 | [6] |

| HDAC2 | 8 | [6] |

| HDAC3 | 458 | [6] |

| HDAC4-9 | >30,000 | [6] |

Note: Some variability in reported IC50 values exists across different sources. For example, other studies have reported IC50 values of 40 nM for HDAC1 and 100 nM for HDAC2.[9]

Binding Affinity and Kinetics

This compound displays high-affinity binding to HDAC1 and HDAC2, characterized by slow-on/slow-off kinetics. This results in a prolonged duration of target engagement.

Table 2: Binding Affinity and Kinetics of this compound for Class I HDACs

| HDAC Isoform | Ki (nM) | T1/2 (minutes) | Reference |

| HDAC1 | <0.2 | >2400 | [1][6] |

| HDAC2 | 1.5 | >4800 | [1][6] |

| HDAC3 | 270 | 1200 | [1][6] |

Cellular Activity and Mechanism of Action

This compound effectively increases histone acetylation in a dose-dependent manner in various cell types, including primary neuronal cultures. This confirms its target engagement in a cellular context.

Histone Acetylation

-

Treatment of primary neuronal cultures with this compound (1-10 µM for 6 hours) leads to a significant increase in H2B acetylation.[6]

-

In cultured neurons, this compound (1-20 µM for 24 hours) induces H4K12 acetylation with an EC50 of 7.2 µM.[6]

Antiproliferative and Pro-apoptotic Effects

This compound has demonstrated antiproliferative activities in cancer cell lines. For instance, it inhibits the growth of the human cancer cell line HCT116 and human mammary epithelial cells (HMEC).[9] In B-ALL cell lines, selective inhibition of HDAC1 and HDAC2 by compounds like this compound suppresses growth and induces apoptosis.[5]

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound is the inhibition of HDAC1 and HDAC2 catalytic activity. This leads to an accumulation of acetylated histones, which in turn alters chromatin structure and modulates gene expression.

Caption: Mechanism of this compound action in the cell nucleus.

In Vivo Pharmacology and Pharmacokinetics

This compound is brain-penetrant, making it suitable for investigating the role of HDAC1 and HDAC2 in the central nervous system.

Pharmacokinetic Profile

Pharmacokinetic studies in mice following a single intraperitoneal injection of 45 mg/kg this compound revealed the following parameters:

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice

| Compartment | Cmax (µM) | T1/2 (hours) | AUC (µM/L*hr) | Reference |

| Plasma | 17.7 | 7.2 | 25.6 | [6] |

| Brain | 0.83 | 6.4 | 3.9 | [6] |

In Vivo Efficacy

-

CNS Target Engagement: Chronic administration of this compound (45 mg/kg, i.p. for 10 days) in mice resulted in a 1.5- to 2.0-fold increase in histone acetylation in various brain regions, including the cortex, ventral striatum, and hippocampus.[6] Specifically, acetylation of histone H2B, H3K9, and H4K12 was significantly increased.[6]

-

Behavioral Models: this compound has been shown to alter mouse behavior in mood-related tests, suggesting its potential for treating mood disorders.[1][6]

-

Anti-leukemia Activity: In mouse xenograft models of B-ALL, selective inhibition of HDAC1 and HDAC2 demonstrated potent anti-leukemic effects.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

HDAC Enzymatic Inhibition Assay

This protocol is designed to determine the IC50 values of this compound against recombinant human HDAC enzymes.

-

Reagents and Materials:

-

Recombinant human HDAC enzymes (HDAC1-11)

-

HDAC class-specific fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing Trichostatin A and trypsin)

-

This compound stock solution in DMSO

-

96-well black microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the HDAC enzyme to each well of the microplate.

-

Add the diluted this compound or vehicle control (DMSO) to the wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 180 minutes for HDAC1-3 to account for slow-binding kinetics).[6]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Cellular Histone Acetylation Assay (Western Blot)

This protocol is used to assess the effect of this compound on histone acetylation levels in cultured cells.

-

Cell Culture and Treatment:

-

Plate cells (e.g., primary neurons, cancer cell lines) at an appropriate density and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 6-24 hours).

-

-

Histone Extraction:

-

Harvest the cells and wash with PBS.

-

Lyse the cells and extract histones using an acid extraction method or a commercial kit.

-

Determine the protein concentration of the histone extracts using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of histone extracts by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H2B, anti-acetyl-H4K12) and a loading control (e.g., anti-total Histone H3 or H4).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software and normalize the acetylated histone levels to the total histone levels.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical characterization of a selective HDAC inhibitor like this compound.

References

- 1. immune-system-research.com [immune-system-research.com]

- 2. Histone deacetylase inhibitors: biology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Histone Deacetylase (HDAC) Inhibitors and PROTACs [bonndoc.ulb.uni-bonn.de]

- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]

- 5. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

The Role of BRD-6929 in Histone Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-6929 is a potent and selective, brain-penetrant small molecule inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. By inhibiting these enzymes, this compound effectively increases histone acetylation, a key epigenetic modification associated with transcriptional activation. This guide provides an in-depth overview of the mechanism of action of this compound, its effects on histone acetylation, and detailed experimental protocols for its study.

Introduction to Histone Acetylation and HDACs

Histone acetylation is a dynamic post-translational modification that plays a crucial role in regulating gene expression.[1] Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histone tails, neutralizing their positive charge and leading to a more relaxed chromatin structure, which is generally associated with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin state and transcriptional repression.[2]

HDACs are a family of enzymes that are often dysregulated in various diseases, including cancer and neurological disorders.[3] As such, they have emerged as important therapeutic targets. HDAC inhibitors (HDACis) are a class of drugs that block the activity of these enzymes, leading to an accumulation of acetylated histones and subsequent changes in gene expression.[4][5]

This compound: A Selective HDAC1/2 Inhibitor

This compound, also known as Merck60 or Cmpd60, is a benzamide-based compound identified as a selective inhibitor of HDAC1 and HDAC2.[6][7] Its selectivity for HDAC1 and HDAC2 over other HDAC isoforms makes it a valuable tool for studying the specific roles of these enzymes in various biological processes.

Mechanism of Action

This compound exerts its effect by binding to the catalytic site of HDAC1 and HDAC2, preventing them from deacetylating their histone substrates. This inhibition leads to an increase in the acetylation levels of various histone proteins, thereby modulating chromatin structure and gene expression.

Caption: Mechanism of action of this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms [8][9][10]

| HDAC Isoform | IC50 (μM) | Ki (nM) |

| HDAC1 | 0.001 | 0.2 |

| HDAC2 | 0.008 | 1.5 |

| HDAC3 | 0.458 | - |

| HDAC4 | >30 | - |

| HDAC5 | >30 | - |

| HDAC6 | >30 | - |

| HDAC7 | >30 | - |

| HDAC8 | >30 | - |

| HDAC9 | >30 | - |

Table 2: In Vitro Cellular Activity of this compound [8]

| Cell Type | Assay | Effect | EC50 (μM) |

| Primary Neuronal Cultures | H2B Acetylation (6 hours) | Significant Increase | - |

| Cultured Neurons | H4K12 Acetylation (24 hours) | Dose-dependent Increase | 7.2 |

| Striatum Primary Cultures | H4K12 Acetylation | Increase | - |

Table 3: In Vivo Pharmacokinetics of this compound in Mice (Single 45 mg/kg IP Injection) [8]

| Compartment | Cmax (μM) | T1/2 (hours) | AUC (μM/L*hr) |

| Plasma | 17.7 | 7.2 | 25.6 |

| Brain | 0.83 | 6.4 | 3.9 |

Table 4: In Vivo Effects of this compound on Histone Acetylation in Mouse Brain (45 mg/kg IP for 10 days) [8]

| Brain Region | Histone Mark | Fold Increase vs. Vehicle |

| Cortex | H2B (tetra-acetylated) | 1.5 - 2.0 |

| H3K9ac | 1.5 - 2.0 | |

| H4K12ac | 1.5 - 2.0 | |

| Ventral Striatum | H2B (tetra-acetylated) | 1.5 - 2.0 |

| H3K9ac | 1.5 - 2.0 | |

| H4K12ac | 1.5 - 2.0 | |

| Hippocampus | H2B (tetra-acetylated) | 1.5 - 2.0 |

| H3K9ac | 1.5 - 2.0 | |

| H4K12ac | 1.5 - 2.0 |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro HDAC Inhibition Assay

This protocol is a general guideline for determining the IC50 of this compound against recombinant human HDAC enzymes.

Caption: In Vitro HDAC Inhibition Assay Workflow.

Materials:

-

Recombinant human HDAC enzymes (HDAC1-9)

-

HDAC class-specific fluorogenic substrates

-

This compound

-

Assay buffer

-

Developer solution

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the recombinant HDAC enzyme to the wells of a 384-well plate.

-

Add the this compound dilutions to the wells.

-

Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubate the plate for 180 minutes at room temperature.[8]

-

Add the developer solution to stop the reaction and generate a fluorescent signal.

-

Measure the fluorescence using a plate reader.

-

Calculate the IC50 values by plotting the fluorescence intensity against the inhibitor concentration.

Western Blotting for Histone Acetylation

This protocol describes the detection of changes in histone acetylation in cells or tissues treated with this compound.

Procedure:

-

Sample Preparation:

-

Cells: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Tissues: Homogenize tissues in lysis buffer and clarify by centrifugation.

-

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein lysate on a 4-20% Tris-glycine gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H2B, anti-acetyl-H3K9, anti-acetyl-H4K12) and a loading control (e.g., anti-total H3 or anti-GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Densitometrically quantify the bands and normalize to the loading control.

In Vivo Mouse Studies

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

Animal Model:

-

Adult male C57BL/6J mice.[8]

Dosing:

-

Administer this compound via intraperitoneal (IP) injection.

-

A typical dose is 45 mg/kg daily for 10 days.[8]

-

The vehicle control can be a solution of DMSO, PEG400, and saline.[7]

Tissue Collection and Analysis:

-

At the end of the treatment period, euthanize the mice.

-

Dissect the brain and isolate specific regions such as the cortex, ventral striatum, and hippocampus.[8]

-

Prepare tissue lysates for Western blotting as described in Protocol 4.2 to assess histone acetylation levels.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by this compound is the direct inhibition of HDAC1/2, leading to global changes in histone acetylation. This, in turn, influences the binding of "reader" proteins, such as those containing bromodomains (BRDs), to acetylated lysine residues, ultimately altering gene transcription.[2]

Caption: Signaling pathway of this compound.

Conclusion

This compound is a valuable chemical probe for investigating the biological functions of HDAC1 and HDAC2. Its high potency, selectivity, and brain penetrance make it a suitable tool for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers interested in utilizing this compound to explore the role of histone acetylation in health and disease.

References

- 1. Frontiers | FGFR2–BRD4 Axis Regulates Transcriptional Networks of Histone 3 Modification and Synergy Between Its Inhibitors and PD-1/PD-L1 in a TNBC Mouse Model [frontiersin.org]

- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]

- 6. HDAC1/2 Inhibitor Therapy Improves Multiple Organ Systems in Aged Mice - Rapamycin Longevity News [rapamycin.news]

- 7. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. immune-system-research.com [immune-system-research.com]

Investigating the Brain-Penetrant Properties of BRD-6929: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-6929 is a potent and selective, brain-penetrant inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2.[1] This technical guide provides a comprehensive overview of the methodologies and data related to the investigation of this compound's ability to cross the blood-brain barrier (BBB) and exert its pharmacodynamic effects within the central nervous system (CNS). The inhibition of HDAC1 and HDAC2 in the brain is a promising therapeutic strategy for various neurological and psychiatric disorders, including mood disorders.[2][3][4] This document is intended to serve as a resource for researchers and drug development professionals working on CNS-targeted therapies, offering detailed experimental protocols, data summaries, and visual representations of key biological pathways and experimental workflows.

Data Presentation

The brain-penetrant properties and in vitro potency of this compound have been quantitatively assessed through various studies. The following tables summarize the key data points for easy comparison.

In Vitro Potency and Selectivity

| Target | IC50 (nM) | Ki (nM) |

| HDAC1 | 1 | 0.2 |

| HDAC2 | 8 | 1.5 |

| HDAC3 | 458 | - |

| HDAC4-9 | >30,000 | - |

| Table 1: In vitro inhibitory activity of this compound against various HDAC isoforms. Data sourced from MedchemExpress.[1] |

In Vivo Pharmacokinetics in Mice

| Route of Administration | Dose (mg/kg) | Matrix | Cmax (µM) | T1/2 (hours) | AUC (µM/L*hr) | Brain/Plasma Ratio (AUC) |

| Intraperitoneal | 45 | Plasma | 17.7 | 7.2 | 25.6 | 0.15 |

| Intraperitoneal | 45 | Brain | 0.83 | 6.4 | 3.9 | |

| Table 2: Pharmacokinetic parameters of this compound in adult male C57BL/6J mice following a single intraperitoneal injection. Data sourced from MedchemExpress.[1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the brain-penetrant properties and mechanism of action of this compound.

In Vitro HDAC Inhibition Assay

This protocol describes a common method for determining the in vitro potency of a compound against specific HDAC isoforms.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HDAC1 and HDAC2.

Materials:

-

Recombinant human HDAC1 and HDAC2 enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Trypsin solution

-

This compound

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the HDAC enzyme, assay buffer, and the diluted this compound or vehicle control.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a developer solution containing trypsin. Trypsin cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software.

In Vivo Pharmacokinetic Study in Mice

This protocol outlines the procedure for assessing the pharmacokinetic profile of this compound in both plasma and brain tissue of mice.

Objective: To determine the concentration-time profile, maximum concentration (Cmax), half-life (T1/2), and area under the curve (AUC) of this compound in plasma and brain.

Animal Model:

-

Adult male C57BL/6J mice

Procedure:

-

Administer a single dose of this compound (e.g., 45 mg/kg) via intraperitoneal injection.

-

At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, collect blood samples via cardiac puncture into tubes containing an anticoagulant.

-

Immediately following blood collection, perfuse the mice with saline to remove blood from the brain tissue.

-

Harvest the brains and store all samples at -80°C until analysis.

-

Process the blood samples to separate the plasma.

-

Homogenize the brain tissue.

-

Extract this compound from plasma and brain homogenates using an appropriate solvent.

-

Quantify the concentration of this compound in the extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculate the pharmacokinetic parameters (Cmax, T1/2, AUC) for both plasma and brain using pharmacokinetic modeling software.

-

Determine the brain-to-plasma concentration ratio to assess the extent of brain penetration.

Western Blot for Histone Acetylation

This protocol is used to measure the pharmacodynamic effect of this compound in the brain by assessing the levels of histone acetylation.

Objective: To determine if this compound treatment increases histone acetylation in specific brain regions.

Materials:

-

Brain tissue from this compound-treated and vehicle-treated mice

-

Lysis buffer

-

Primary antibodies against specific acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., total Histone H3)

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

-

Gel electrophoresis and blotting equipment

-

Imaging system

Procedure:

-

Homogenize brain tissue from different regions (e.g., cortex, hippocampus, striatum) in lysis buffer to extract proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the acetylated histone of interest overnight at 4°C.

-

Wash the membrane and then incubate with the appropriate secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize the levels of acetylated histones to the loading control to determine the relative increase in acetylation.

Mandatory Visualizations

Signaling Pathway of HDAC Inhibition by this compound

Caption: Signaling pathway of this compound-mediated HDAC inhibition.

Experimental Workflow for Assessing Brain Penetration

Caption: Workflow for evaluating the brain penetration of a compound.

Logical Relationships in Evaluating Brain-Penetrant Properties

Caption: Decision-making logic for brain penetration assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A selective HDAC 1/2 inhibitor modulates chromatin and gene expression in brain and alters mouse behavior in two mood-related tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Selective HDAC 1/2 Inhibitor Modulates Chromatin and Gene Expression in Brain and Alters Mouse Behavior in Two Mood-Related Tests | PLOS One [journals.plos.org]

- 4. A Selective HDAC 1/2 Inhibitor Modulates Chromatin and Gene Expression in Brain and Alters Mouse Behavior in Two Mood-Related Tests - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on BRD-6929 in Aging Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-6929, a selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, has emerged as a promising small molecule in the field of aging research.[1][2][3][4] Preliminary studies indicate its potential to mimic genetic interventions known to extend lifespan and ameliorate age-related phenotypes across multiple organ systems.[2][3][4][5] This technical guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further investigation into its geroprotective effects.

Introduction to this compound

This compound, also known as Cmpd60 or Merck60, is a benzamide-based small molecule that potently and selectively inhibits HDAC1 and HDAC2.[2][4] Histone deacetylases are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression.[6][7] By inhibiting HDAC1 and HDAC2, this compound is hypothesized to restore a more "youthful" epigenetic state, thereby counteracting age-related changes in gene expression.[8]

Initial interest in this compound for aging research stemmed from in silico screening studies that identified the compound's ability to mimic the transcriptional profiles of known longevity-promoting genetic interventions.[2] Subsequent preclinical studies in aged mice have provided evidence for its therapeutic potential in various age-related conditions.[2][3][5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of HDAC1 and HDAC2.[1] This inhibition leads to an increase in histone acetylation, which in turn alters chromatin structure and modulates the expression of numerous genes.[9][10] The downstream effects of HDAC1/2 inhibition by this compound appear to be widespread, impacting several of the recognized hallmarks of aging.[2][4]

HDAC Signaling Pathway

The signaling pathway influenced by this compound is centered around the epigenetic regulation of gene expression. By inhibiting HDAC1 and HDAC2, this compound prevents the removal of acetyl groups from histone tails, leading to a more open chromatin structure (euchromatin). This facilitates the binding of transcription factors and promotes the expression of genes that may have been silenced or downregulated during the aging process.

Preclinical Data in Aging Models

A key study investigated the effects of this compound (referred to as Cmpd60) in aged mice. The findings from this research provide the most substantial evidence to date for the compound's geroprotective properties.[2][3][4]

Quantitative Data Summary

| Parameter | Model System | Treatment Group | Control Group | Outcome | Reference |

| HDAC1 Inhibition (IC50) | Enzyme Assay | 0.04 µM | N/A | Potent inhibition | [1] |

| HDAC2 Inhibition (IC50) | Enzyme Assay | 0.1 µM | N/A | Potent inhibition | [1] |

| Renal Fibrosis | Aged Mice (20 months) | Reduced | Increased | Amelioration of age-related fibrosis | [2] |

| Dementia-related Gene Expression | Aged Mice (20 months) | Diminished | Elevated | Potential neuroprotective effects | [2][5] |

| Cardiac Contractility & Relaxation | Aged Mice (20 months) | Enhanced | Impaired | Improved cardiac function | [2][5] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in aging research. These protocols are based on established methods and can be adapted for specific experimental needs.

HDAC Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against HDAC1 and HDAC2.

Materials:

-

Recombinant human HDAC1 and HDAC2 enzymes

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trichostatin A and trypsin in assay buffer)

-

This compound

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the HDAC enzyme, assay buffer, and the this compound dilution (or vehicle control).

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cellular Senescence Assay

This protocol describes the use of Senescence-Associated β-Galactosidase (SA-β-Gal) staining to assess the effect of this compound on cellular senescence.

Materials:

-

Primary cells (e.g., human diploid fibroblasts)

-

Cell culture medium and supplements

-

This compound

-

Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (containing X-gal, potassium ferricyanide, potassium ferrocyanide, MgCl2 in citrate-buffered saline, pH 6.0)

-

Microscope

Procedure:

-

Culture primary cells to a desired state (e.g., replicative senescence or induced senescence).

-

Treat a subset of senescent cells and a control group of young cells with various concentrations of this compound or vehicle for a specified duration.

-

Wash the cells with PBS and fix them with the fixative solution for 10-15 minutes at room temperature.

-

Wash the cells again with PBS.

-

Add the SA-β-Gal staining solution to the cells.

-

Incubate the cells at 37°C without CO2 for 12-16 hours, or until a blue color develops in the senescent cells.

-

Observe the cells under a microscope and quantify the percentage of blue-stained (senescent) cells in each treatment group.

Mitochondrial Function Assay

This protocol outlines the measurement of cellular oxygen consumption rate (OCR) to evaluate the impact of this compound on mitochondrial respiration.[11]

Materials:

-

Cultured cells of interest

-

This compound

-

Seahorse XF Cell Mito Stress Test Kit (or similar)

-

Seahorse XF Analyzer (or similar instrument)

-

Assay medium (e.g., DMEM without bicarbonate, supplemented with glucose, pyruvate, and glutamine)

Procedure:

-

Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

Treat the cells with this compound or vehicle for the desired time.

-

One hour before the assay, replace the culture medium with the pre-warmed assay medium and incubate at 37°C in a non-CO2 incubator.

-

Load the sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) from the kit.

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Place the cell culture plate in the analyzer and initiate the measurement protocol.

-

The instrument will sequentially inject the inhibitors and measure the OCR at each stage.

-

Analyze the data to determine key parameters of mitochondrial function, such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Future Directions

The preliminary studies on this compound are encouraging, but further research is necessary to fully elucidate its potential as a geroprotective agent. Key areas for future investigation include:

-

Long-term in vivo studies: To assess the effects of chronic this compound administration on lifespan and healthspan in various model organisms.

-

Elucidation of downstream targets: To identify the specific genes and pathways modulated by this compound-induced histone acetylation that contribute to its anti-aging effects.

-

Safety and toxicology studies: To determine the therapeutic window and potential side effects of this compound.

-

Combination therapies: To explore the synergistic effects of this compound with other geroprotective interventions.

Conclusion

This compound represents a promising new avenue in the pharmacological approach to targeting the epigenetic alterations associated with aging. Its selective inhibition of HDAC1 and HDAC2 has been shown to reverse age-related phenotypes in preclinical models, suggesting its potential to promote healthy aging. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this and other novel anti-aging compounds.

References

- 1. selleckchem.com [selleckchem.com]

- 2. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HDAC1/2 Inhibitor Therapy Improves Multiple Organ Systems in Aged Mice - Rapamycin Longevity News [rapamycin.news]

- 4. researchgate.net [researchgate.net]

- 5. A Novel HDAC1/2 Inhibitor Improves Measures of Tissue Function in Aged Mice – Fight Aging! [fightaging.org]

- 6. mdpi.com [mdpi.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. embopress.org [embopress.org]

- 9. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]

- 11. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of BRD-6929: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of BRD-6929, a potent and selective inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. The information presented herein is intended to support researchers and drug development professionals in understanding the biochemical and cellular activity of this compound.

Quantitative Selectivity and Potency Data

This compound demonstrates high affinity and selectivity for HDAC1 and HDAC2 over other HDAC isoforms. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound against HDAC Isoforms

| Target | IC50 (nM) |

| HDAC1 | 1 |

| HDAC2 | 8 |

| HDAC3 | 458 |

| HDAC4 | >30,000 |

| HDAC5 | >30,000 |

| HDAC6 | >30,000 |

| HDAC7 | >30,000 |

| HDAC8 | >30,000 |

| HDAC9 | >30,000 |

Data compiled from publicly available sources.

Table 2: In Vitro Binding Affinity (Ki) and Residence Time (T1/2) of this compound for Class I HDACs

| Target | Ki (nM) | T1/2 (minutes) |

| HDAC1 | <0.2 | >2400 |

| HDAC2 | 1.5 | >4800 |

| HDAC3 | 270 | 1200 |

Data represents the high-affinity binding and long residence time of this compound for HDAC1 and HDAC2.

Mechanism of Action and Signaling Pathway

This compound is a benzamide-based small molecule that acts as a potent, selective, and brain-penetrant inhibitor of class I histone deacetylases HDAC1 and HDAC2. Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.

By selectively inhibiting HDAC1 and HDAC2, this compound prevents the removal of acetyl groups, leading to an increase in histone acetylation (hyperacetylation). This, in turn, results in a more relaxed chromatin structure, allowing for increased access of transcription factors to DNA and subsequent modulation of gene expression. This mechanism has been shown to alter the expression of genes involved in various cellular processes and has been explored in the context of mood-related behaviors.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the selectivity and cellular activity of HDAC inhibitors like this compound.

In Vitro HDAC Enzyme Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the in vitro potency (IC50) of a test compound against various HDAC isoforms.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)

-

HDAC class-specific fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in a suitable buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)

-

Test compound (this compound) serially diluted in DMSO

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations.

-

Add the diluted compound to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant HDAC enzyme to each well, except for the negative control wells.

-

Incubate the plate for a specified pre-incubation period (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.

-

Stop the reaction by adding the Developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.

-

Incubate for an additional period (e.g., 15 minutes) at room temperature to allow for the development of the fluorescent signal.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Acetylation Assay (Western Blot)

This protocol outlines a method to assess the effect of this compound on the acetylation of histones in a cellular context.

Materials:

-

Cell line of interest (e.g., primary neuronal cells)

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 6 or 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the specific acetylated histone mark overnight at 4°C. A parallel blot should be run with an antibody against a total histone protein as a loading control.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative increase in histone acetylation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and characterization of a selective HDAC inhibitor like this compound.

This guide provides a foundational understanding of the selectivity profile of this compound. For further details, researchers are encouraged to consult the primary literature.

Methodological & Application

BRD-6929 In Vitro Assay Protocol for Cancer Cell Lines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-6929 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2.[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Dysregulation of HDAC activity is a common feature in many cancers, making them a compelling target for therapeutic intervention. By inhibiting HDAC1 and HDAC2, this compound can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes and subsequent anti-proliferative effects in cancer cells. These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of this compound in cancer cell lines.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of HDAC1 and HDAC2, with significantly less activity against other HDAC isoforms.[1] This inhibition leads to an accumulation of acetylated histones, which alters chromatin structure to a more relaxed state. This "open" chromatin allows for the transcription of previously silenced genes, including those involved in cell cycle arrest, apoptosis, and tumor suppression. The downstream effects of HDAC1/2 inhibition include the upregulation of p53 and p21, and modulation of the Bcl-2 family of proteins, ultimately leading to cancer cell death.[3][4][5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against HDAC Isoforms

| Target | IC50 |

| HDAC1 | 1 nM[1] |

| HDAC2 | 8 nM[1] |

| HDAC3 | 458 nM[1] |

Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 / GI50 | Reference |

| HCT116 | Colon Carcinoma | MTT Assay | 0.5 µM | [1] |

| Jurkat | T-cell Leukemia | CellTiter-Glo | 12.6 µM (CC50) | [1] |

| KB | Cervical Carcinoma | MTS Assay | 5.27 µM | [1] |

| HL-60 | Promyelocytic Leukemia | MTS Assay | 1.24 µM (as part of a hybrid molecule) | [6] |

| U937 | Histiocytic Lymphoma | MTS Assay | 1.75 µM (as part of a hybrid molecule) | [6] |

Experimental Protocols

The following protocols are adapted from standard procedures for evaluating HDAC inhibitors in cancer cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTS/MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot for Histone Acetylation

This protocol is for detecting changes in the acetylation status of histones upon treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Visualizations

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: Signaling pathway of this compound in cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDACs and HDAC Inhibitors in Cancer Development and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for BRD-6929 in Animal Models of Depression

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRD-6929 is a potent, selective, and brain-penetrant inhibitor of class I histone deacetylases (HDACs), specifically HDAC1 and HDAC2.[1] Histone deacetylases play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to a more condensed chromatin structure and transcriptional repression. In the context of depression, dysregulation of histone acetylation has been implicated in the pathophysiology of the disorder. Inhibition of HDACs, particularly HDAC1 and HDAC2, has emerged as a promising therapeutic strategy for the treatment of depression. By inhibiting these enzymes, this compound promotes histone acetylation, leading to a more open chromatin state and the transcription of genes associated with neurogenesis, synaptic plasticity, and antidepressant responses, such as Brain-Derived Neurotrophic Factor (BDNF).[2][3][4]

These application notes provide detailed protocols for utilizing this compound in three commonly used animal models of depression: the Forced Swim Test (FST), the Tail Suspension Test (TST), and the Chronic Unpredictable Stress (CUS) model.

Mechanism of Action: Signaling Pathway

This compound exerts its antidepressant-like effects by inhibiting HDAC1 and HDAC2. This inhibition leads to an increase in histone acetylation, particularly on lysine residues of histone tails. The acetylated histones create a more relaxed chromatin structure, allowing for the binding of transcription factors, such as CREB (cAMP response element-binding protein), to the promoter regions of target genes. One of the key target genes in the context of depression is Brain-Derived Neurotrophic Factor (BDNF). The subsequent increase in BDNF expression and signaling through its receptor, TrkB, is thought to mediate the therapeutic effects of this compound by promoting neuronal survival, neurogenesis, and synaptic plasticity in brain regions implicated in depression, such as the hippocampus and prefrontal cortex.

Data Presentation

Table 1: Effect of Cpd-60 (this compound) on Immobility Time in the Forced Swim Test

| Treatment Group | Dose (mg/kg, i.p.) | Duration | Immobility Time (seconds) | Percent Change vs. Vehicle |

| Vehicle | - | 10 days | 150 ± 10 | - |

| Cpd-60 (this compound) | 45 | 10 days | 105 ± 8 | ↓ 30% |

Data are hypothetical and representative of expected outcomes based on available literature.

Table 2: Representative Effect of a Class I HDAC Inhibitor on Immobility Time in the Tail Suspension Test

| Treatment Group | Dose (mg/kg, i.p.) | Duration | Immobility Time (seconds) | Percent Change vs. Vehicle |

| Vehicle | - | 14 days | 180 ± 12 | - |

| MS-275 | 10 | 14 days | 120 ± 10 | ↓ 33% |

Data are representative of outcomes with a class I HDAC inhibitor and are for illustrative purposes.

Table 3: Representative Effect of a Class I HDAC Inhibitor on Sucrose Preference in the Chronic Unpredictable Stress Model

| Treatment Group | Dose (mg/kg, i.p.) | Duration | Sucrose Preference (%) | Percent Change vs. CUS + Vehicle |

| Control + Vehicle | - | 28 days | 85 ± 5 | - |

| CUS + Vehicle | - | 28 days | 55 ± 6 | ↓ 35% vs. Control |

| CUS + MS-275 | 10 | 28 days | 78 ± 5 | ↑ 42% vs. CUS + Vehicle |

Data are representative of outcomes with a class I HDAC inhibitor and are for illustrative purposes.

Experimental Protocols

The following are detailed protocols for administering this compound and conducting behavioral tests in mouse models of depression.

Protocol 1: Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity. It is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are expected to increase the latency to immobility and decrease the total duration of immobility.

Experimental Workflow:

Materials:

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-